BENGHE Foundational & Exploratory

Check Availability & Pricing

Atazanavir-d5: A Technical Guide to its Chemical
Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atazanavir-d15

Cat. No.: B1669722

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties
and synthetic approaches related to Atazanavir-d5, a deuterated isotopologue of the potent
HIV-1 protease inhibitor, Atazanavir. This document is intended to serve as a valuable resource
for researchers, scientists, and professionals engaged in drug development and medicinal
chemistry.

Chemical Properties of Atazanavir-d5

Atazanavir-d5 is a stable, isotopically labeled form of Atazanavir where five hydrogen atoms
have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and
metabolic studies to trace the drug's fate in vivo. The fundamental chemical properties of
Atazanavir-d5 are summarized below. While specific experimental data for the deuterated form
is limited, the properties of the parent compound, Atazanavir, serve as a close proxy, with the
primary difference being the molecular weight.
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Property Value Source(s)
Molecular Formula C38H47D5N607 [1112]
Molecular Weight 709.9 g/mol [1][2]
CAS Number 1132747-14-8 [2]
Appearance White to off-white solid
_ _ 197-200 °C (for unlabeled

Melting Point )

Atazanavir)

- Slightly soluble in chloroform,

Solubility

ethanol, and methanol

o ~11.92 (for unlabeled

pKa (Strongest Acidic) [3]

Atazanavir)

pKa (Strongest Basic)

~4.42 (for unlabeled

Atazanavir)

[3]

LogP

~4.5 (for unlabeled Atazanavir)

[4]

Storage Temperature

-20°C

[5][6]

Synthesis of Atazanavir-d5

The synthesis of Atazanavir is a complex, multi-step process. While a specific, detailed

experimental protocol for the synthesis of Atazanavir-d5 is not readily available in the public

domain, the general strategies for synthesizing the parent compound, Atazanavir, are well-

documented. The introduction of deuterium atoms is typically achieved by using deuterated

starting materials or reagents at specific steps in the synthesis, often targeting known sites of

metabolism.[1]

One common synthetic approach for Atazanavir involves the coupling of two key intermediates

followed by a diastereoselective reduction to establish the correct stereochemistry of the

hydroxyl group.[7] Another strategy utilizes the ring-opening of a chiral epoxide.[8]

A general workflow for the synthesis of Atazanavir is depicted below. The deuteration to

produce Atazanavir-d5 would likely involve the use of a deuterated version of one of the key
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starting materials.

General Atazanavir Synthesis Workflow
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Caption: A generalized workflow for the chemical synthesis of Atazanauvir.

Experimental Protocols (General for Atazanavir)

The following are generalized experimental protocols for key steps in the synthesis of

unlabeled Atazanavir, adapted from published literature.

Protocol 1: Epoxide Ring Opening

e A solution of a suitable hydrazine derivative (Key Intermediate B) is prepared in an

appropriate solvent, such as isopropanol.
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e The chiral epoxide (Key Intermediate A) is added to the solution.

e The reaction mixture is heated and stirred for several hours until the reaction is complete, as
monitored by a suitable analytical technique (e.g., HPLC).

e The solvent is removed under reduced pressure, and the resulting intermediate is purified,
typically by crystallization or chromatography.

Protocol 2: Diastereoselective Reduction

o The amino ketone intermediate, formed from the coupling of key fragments, is dissolved in
an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low
temperature (e.g., -78 °C).

e A solution of a stereoselective reducing agent, such as lithium tri-tert-butoxyaluminum
hydride, is added dropwise.[8]

e The reaction is stirred at low temperature until the starting material is consumed.
e The reaction is quenched, and the product is extracted into an organic solvent.

o The organic layer is washed, dried, and concentrated to yield the crude Atazanavir base,
which is then purified.

Mechanism of Action and Metabolic Pathways
Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease, an enzyme crucial
for the lifecycle of the human immunodeficiency virus.[9] The HIV-1 protease is responsible for
cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional
proteins and enzymes.[10] By binding to the active site of the protease, Atazanavir
competitively inhibits this cleavage process. This results in the production of immature, non-
infectious viral particles, thereby suppressing viral replication.[3]
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HIV Lifecycle and Atazanavir Inhibition
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Caption: Mechanism of action of Atazanavir as an HIV-1 protease inhibitor.
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Metabolic Pathways of Atazanavir

Atazanavir is extensively metabolized in humans, primarily by the cytochrome P450 3A
(CYP3A) family of enzymes in the liver.[11] The major metabolic pathways include mono- and
di-oxygenation.[3] Minor pathways consist of N-dealkylation, hydrolysis, and glucuronidation.
[11] The use of deuterated Atazanavir, such as Atazanavir-d5, is a valuable tool for studying
these metabolic pathways, as the deuterium substitution can alter the rate of metabolism at
specific sites, aiding in the identification of metabolites.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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